molecular formula C5H7BF3KO2S B13454472 Potassium (1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Potassium (1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Katalognummer: B13454472
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: GOVCSKXBSIHMQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is a chemical compound with a unique structure that includes a thiopyran ring and a trifluoroboranuide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide typically involves the reaction of a thiopyran derivative with a trifluoroborane reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The thiopyran ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is unique due to its specific combination of a thiopyran ring and a trifluoroboranuide group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C5H7BF3KO2S

Molekulargewicht

238.08 g/mol

IUPAC-Name

potassium;(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-trifluoroboranuide

InChI

InChI=1S/C5H7BF3O2S.K/c7-6(8,9)5-1-3-12(10,11)4-2-5;/h1H,2-4H2;/q-1;+1

InChI-Schlüssel

GOVCSKXBSIHMQK-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CCS(=O)(=O)CC1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.